molecular formula C10H17N3O B12071548 4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole

4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole

Cat. No.: B12071548
M. Wt: 195.26 g/mol
InChI Key: QYRLOKDUMXLMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole typically involves the following steps:

    Formation of Azetidine Intermediate: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of Pyrazole Ring: The pyrazole ring can be introduced through condensation reactions involving hydrazines and 1,3-diketones.

    Final Coupling: The azetidine and pyrazole intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxides or other derivatives.

    Reduction: Reduction reactions may convert the compound into more reduced forms.

    Substitution: Substitution reactions can occur at various positions on the pyrazole or azetidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution may introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

    Receptor Binding: It may bind to certain receptors, influencing biological pathways.

Medicine

    Drug Development: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Agrochemicals: It may be used in the development of pesticides or herbicides.

    Materials Science: The compound may be utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular interactions, and pathway modulation are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

    4-(Azetidin-3-yloxy)-1H-pyrazole: Lacks the 2-methylpropyl group.

    1-(2-Methylpropyl)-1H-pyrazole: Lacks the azetidin-3-yloxy group.

    4-(Azetidin-3-yloxy)-1-(ethyl)-1H-pyrazole: Has an ethyl group instead of the 2-methylpropyl group.

Uniqueness

4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole is unique due to the presence of both the azetidin-3-yloxy and 2-methylpropyl groups. These structural features may confer specific properties, such as enhanced binding affinity or selectivity, making it distinct from similar compounds.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

4-(azetidin-3-yloxy)-1-(2-methylpropyl)pyrazole

InChI

InChI=1S/C10H17N3O/c1-8(2)6-13-7-10(5-12-13)14-9-3-11-4-9/h5,7-9,11H,3-4,6H2,1-2H3

InChI Key

QYRLOKDUMXLMPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)OC2CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.